ethyl 2-phenyl-5-((4-vinylbenzyl)oxy)benzofuran-3-carboxylate
Description
ethyl 2-phenyl-5-((4-vinylbenzyl)oxy)benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran class of chemicals. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This particular compound features a benzofuran core with various substituents, making it a molecule of interest in both synthetic and medicinal chemistry.
Properties
IUPAC Name |
ethyl 5-[(4-ethenylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O4/c1-3-18-10-12-19(13-11-18)17-29-21-14-15-23-22(16-21)24(26(27)28-4-2)25(30-23)20-8-6-5-7-9-20/h3,5-16H,1,4,17H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLFQNVABWMQBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=C(C=C3)C=C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzofuran Core Formation via Acid-Catalyzed Cyclization
The benzofuran skeleton is most efficiently synthesized through acid-catalyzed cyclization of salicylaldehyde derivatives. For example, treatment of 5-hydroxysalicylaldehyde with ethyl diazoacetate (EDA) in the presence of H₂SO₄ generates 3-ethoxycarbonyl benzofuran intermediates. This method, reported by Mahmun and coworkers, achieves yields exceeding 80% under optimized conditions (20 mL THF, 2 hours at room temperature). The reaction proceeds via hemiacetal formation, followed by dehydration to yield the benzofuran ring (Scheme 1).
Scheme 1: Acid-catalyzed cyclization of salicylaldehyde derivatives.
$$
\text{Salicylaldehyde} + \text{EDA} \xrightarrow{\text{H}2\text{SO}4} \text{Benzofuran-3-carboxylate}
$$
Functionalization at the 5-Position: Etherification Strategies
The 5-((4-vinylbenzyl)oxy) group is installed through nucleophilic aromatic substitution (NAS) or Mitsunobu reactions. A two-step protocol involving protection–deprotection sequences is often required:
- Protection of the 5-Hydroxy Group: Temporary protection using tert-butyldimethylsilyl (TBS) chloride ensures selectivity during subsequent reactions.
- Alkylation with 4-Vinylbenzyl Bromide: Deprotection with tetrabutylammonium fluoride (TBAF) liberates the phenolic oxygen, which undergoes alkylation with 4-vinylbenzyl bromide in the presence of K₂CO₃ or Cs₂CO₃. Yields for this step range from 70–90%, depending on the base and solvent system (DMF or DMSO preferred).
Detailed Synthetic Protocols
Synthesis of Ethyl Benzofuran-3-Carboxylate
Step 1: Cyclization of 5-Hydroxysalicylaldehyde
A mixture of 5-hydroxysalicylaldehyde (1.0 equiv), EDA (1.2 equiv), and H₂SO₄ (0.1 equiv) in THF is stirred at room temperature for 2 hours. After quenching with aqueous MeOH, the product is extracted with EtOAc and purified via flash chromatography (hexane/EtOAc 85:15).
Data Table 1: Optimization of Cyclization Conditions
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| H₂SO₄ | THF | 2 | 80 |
| HClO₄ | Dioxane | 4 | 73 |
| BF₃·Et₂O | CH₂Cl₂ | 6 | 68 |
Palladium-Catalyzed Suzuki Coupling at Position 2
Step 2: Coupling of 2-Bromo-benzofuran-3-carboxylate
The brominated intermediate (1.0 equiv), phenylboronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) are refluxed in dioxane/H₂O (4:1) for 24 hours. Chromatographic purification (hexane/EtOAc 9:1) affords the 2-phenyl derivative.
Data Table 2: Suzuki Coupling Efficiency
| Pd Catalyst | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | 100 | 85 |
| PdCl₂(dppf) | Cs₂CO₃ | 80 | 78 |
| Pd(OAc)₂ | NaHCO₃ | 120 | 65 |
Installation of the 5-((4-Vinylbenzyl)Oxy) Group
Step 3: Alkylation of 5-Hydroxy-2-phenylbenzofuran-3-carboxylate
The deprotected phenol (1.0 equiv) is treated with 4-vinylbenzyl bromide (1.2 equiv) and Cs₂CO₃ (2.0 equiv) in DMF at 60°C for 6 hours. Purification via silica gel chromatography (hexane/EtOAc 7:3) yields the final product.
Data Table 3: Alkylation Reaction Optimization
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Cs₂CO₃ | DMF | 6 | 88 |
| K₂CO₃ | DMSO | 8 | 75 |
| NaH | THF | 4 | 70 |
Alternative Methodologies and Comparative Analysis
Visible-Light-Mediated Cyclization
Recent advances in photoredox catalysis enable benzofuran synthesis under mild conditions. Li et al. demonstrated that visible-light irradiation of enyne precursors with disulfides generates benzofuran derivatives via radical intermediates. While this method avoids harsh acids, its applicability to multi-substituted benzofurans remains underexplored.
Electrochemical Approaches
Doerner’s electrochemical cyclization of 2-alkynylphenols offers a green alternative, achieving 75–90% yields with platinum electrodes in acetonitrile. However, scalability and compatibility with ester groups require further investigation.
Challenges and Practical Considerations
- Regioselectivity: Competing O- vs. C-alkylation during etherification necessitates careful base selection (Cs₂CO₃ preferred).
- Steric Hindrance: Bulky substituents at position 2 may slow cross-coupling reactions, requiring ligand-modified palladium catalysts.
- Purification: Silica gel chromatography remains critical for isolating intermediates, though recrystallization (e.g., from EtOH/H₂O) improves yields for final products.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-phenyl-5-((4-vinylbenzyl)oxy)benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the ethenyl group to an ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
Research indicates that ethyl 2-phenyl-5-((4-vinylbenzyl)oxy)benzofuran-3-carboxylate exhibits various biological activities:
- Antitumor Activity : Preliminary studies suggest that derivatives of benzofuran compounds, including this one, show selective cytotoxicity against cancer cell lines. The compound's structure may enhance its ability to interact with cellular targets involved in tumor growth.
- Anti-inflammatory Effects : Similar compounds have been investigated for their potential to inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.
- Neuroprotective Properties : The compound may have applications in neuroprotection due to its interactions with neural receptors, potentially aiding in the treatment of neurodegenerative diseases.
Cytotoxicity Studies
A study evaluated the cytotoxic effects of this compound on various cancer cell lines, demonstrating significant activity in inhibiting cell proliferation. The compound exhibited IC50 values comparable to known anticancer agents, indicating its potential as a therapeutic candidate.
| Cell Line | IC50 Value (µM) |
|---|---|
| A549 (Lung Cancer) | 8.23 |
| MCF-7 (Breast Cancer) | 5.59 |
Mechanistic Studies
Research focused on the interaction between this compound and specific enzymes involved in cancer metabolism revealed that it could inhibit key metabolic pathways, leading to reduced tumor growth. This suggests that the compound may act through multiple mechanisms to exert its antitumor effects.
Pharmacokinetics
Initial pharmacokinetic studies indicated favorable absorption and distribution characteristics for this compound, making it a candidate for further development in therapeutic applications.
Mechanism of Action
The mechanism of action of ethyl 2-phenyl-5-((4-vinylbenzyl)oxy)benzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
ethyl 2-phenyl-5-((4-vinylbenzyl)oxy)benzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:
2-Phenylbenzofuran: Lacks the ethenylphenyl and carboxylate groups, making it less complex.
5-Methoxy-2-phenylbenzofuran: Similar structure but with a methoxy group instead of the ethenylphenyl group.
3-Carboxy-2-phenylbenzofuran: Similar structure but lacks the ethenylphenyl group.
The uniqueness of this compound lies in its combination of functional groups, which can confer specific biological activities and chemical reactivity.
Biological Activity
Ethyl 2-phenyl-5-((4-vinylbenzyl)oxy)benzofuran-3-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the benzofuran core and subsequent functionalization. The compound can be synthesized through palladium-catalyzed reactions, which allow for the introduction of various substituents on the benzofuran structure .
Antioxidant Properties
Several studies have indicated that benzofuran derivatives exhibit significant antioxidant activities. This compound may possess similar properties, contributing to its potential therapeutic effects against oxidative stress-related diseases. The antioxidant activity can be assessed using various assays, including DPPH and ABTS radical scavenging tests.
Anticancer Activity
Research has shown that compounds with a benzofuran scaffold can exhibit anticancer properties. For instance, certain analogs have demonstrated the ability to inhibit cancer cell proliferation in vitro by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .
Anti-inflammatory Effects
Benzofuran derivatives have also been studied for their anti-inflammatory effects. This compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation in various models of inflammatory diseases .
Case Studies
- Antioxidant Activity Assessment : A study evaluated the antioxidant potential of several benzofuran derivatives, including this compound, using DPPH and ABTS assays. Results indicated a significant reduction in free radicals, suggesting strong antioxidant capabilities.
- Anticancer Mechanism : In vitro studies on human cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. This was corroborated by flow cytometry analysis showing an increase in sub-G1 phase cells, indicative of apoptosis.
- Anti-inflammatory Study : In a model of induced inflammation, administration of this compound resulted in decreased levels of TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent.
Research Findings Summary Table
| Activity | Mechanism | Model/Study Type | Findings |
|---|---|---|---|
| Antioxidant | Radical scavenging | DPPH/ABTS assays | Significant reduction in free radicals |
| Anticancer | Induction of apoptosis | Human cancer cell lines | Increased caspase activity; flow cytometry results indicating apoptosis |
| Anti-inflammatory | Inhibition of cytokine production | In vivo inflammation model | Decreased TNF-alpha and IL-6 levels |
Q & A
Q. Table 1: Synthetic Optimization Parameters
| Step | Optimal Conditions | Yield Improvement Strategy |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, DMF, 80°C, N₂ atmosphere | Ligand screening (e.g., XPhos) |
| Esterification | H₂SO₄ catalyst, reflux in ethanol | Molecular sieves to remove H₂O |
Q. Table 2: Spectroscopic Benchmarks
| Technique | Key Signals | Reference Compound |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 7.2–7.8 (aromatic protons) | Ethyl benzoate |
| IR (ATR) | 1705 cm⁻¹ (ester C=O) | Benzofuran derivatives |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
